molecular formula C28H39N5O6 B144310 Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- CAS No. 133851-90-8

Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)-

Cat. No. B144310
M. Wt: 541.6 g/mol
InChI Key: WXVMXEUPLSLIAE-XWGVYQGASA-N
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Description

Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- is a synthetic opioid peptide that has been extensively studied for its potential therapeutic applications. It is a derivative of the endogenous opioid peptide enkephalin, which is known to play a role in pain modulation and reward pathways in the brain. Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- has been shown to have potent analgesic effects and has been studied for its potential use in the treatment of chronic pain and addiction.

Mechanism Of Action

Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- acts on the opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is involved in pain modulation and reward pathways. By binding to these receptors, enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- can produce analgesia and reduce drug-seeking behavior.

Biochemical And Physiological Effects

Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- has been shown to produce potent analgesia in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, it can also produce side effects such as respiratory depression, sedation, and constipation.

Advantages And Limitations For Lab Experiments

Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and purified. It also has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors and their role in pain modulation and addiction. However, enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- can produce side effects such as respiratory depression, sedation, and constipation, which can complicate experiments.

Future Directions

There are several future directions for research on enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)-. One area of research is the development of more potent and selective opioid peptides for the treatment of pain and addiction. Another area of research is the development of opioid peptides with fewer side effects. Finally, there is a need for more research on the long-term effects of opioid peptides on the brain and body, as well as their potential for abuse and addiction.

Synthesis Methods

Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product.

Scientific Research Applications

Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

CAS RN

133851-90-8

Product Name

Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)-

Molecular Formula

C28H39N5O6

Molecular Weight

541.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[(2S)-2-amino-3-(4-hydroxyphenyl)propoxy]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C28H39N5O6/c1-18(2)12-23(27(30)37)33-28(38)24(14-19-6-4-3-5-7-19)32-25(35)15-31-26(36)17-39-16-21(29)13-20-8-10-22(34)11-9-20/h3-11,18,21,23-24,34H,12-17,29H2,1-2H3,(H2,30,37)(H,31,36)(H,32,35)(H,33,38)/t21-,23-,24-/m0/s1

InChI Key

WXVMXEUPLSLIAE-XWGVYQGASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)COC[C@H](CC2=CC=C(C=C2)O)N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)COCC(CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)COCC(CC2=CC=C(C=C2)O)N

Other CAS RN

133851-90-8

sequence

GFL

synonyms

1-Tyr-psi-(methyleneoxy)-2-Gly-5-Leu-enkephalinamide
enkephalinamide, Tyr(1)-psi-(methyleneoxy)-Gly(2)-Leu(5)-
enkephalinamide, tyrosyl(1)-psi-(methylenoxy)-glycyl(2)-leucine(5)-
Tyr-(CH2O)-Gly-Leu-EK

Origin of Product

United States

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